Kinetic Isotope Effect in Zeolite-Catalyzed H/D Exchange: 2-Methylpropane-2-d vs. Isobutane
In a mechanistic study of H/D exchange over acidic USY zeolite, a direct head-to-head comparison revealed a primary kinetic isotope effect (KIE) of 1.5 when using 2-deuterium-labeled isobutane (2-Methylpropane-2-d) compared to non-deuterated isobutane [1]. This quantifiable difference directly supports that the rate-limiting step involves cleavage of the tertiary C-H(D) bond, a mechanistic insight not obtainable with the unlabeled compound.
| Evidence Dimension | Kinetic Isotope Effect (k_H/k_D) |
|---|---|
| Target Compound Data | Reaction rate with 2-Methylpropane-2-d (k_D) |
| Comparator Or Baseline | Reaction rate with non-deuterated Isobutane (k_H) |
| Quantified Difference | k_H/k_D = 1.5 |
| Conditions | H/D exchange reaction over D₂O-exchanged HUSY zeolite at 200°C, monitored by mass spectrometry and in situ ¹H NMR. |
Why This Matters
This quantitative KIE value is critical for researchers studying C-H activation mechanisms, as it provides a definitive benchmark for validating computational models and understanding catalyst function, making 2-Methylpropane-2-d an essential reagent for such studies.
- [1] Sommer, J., et al. H/D Exchange Reaction between Isobutane and Acidic USY Zeolite: A Mechanistic Study by Mass Spectrometry and in Situ NMR. Journal of Catalysis, 2001, 204(2), 460-465. View Source
